molecular formula C15H13N3OS2 B2683108 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034597-68-5

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2683108
CAS No.: 2034597-68-5
M. Wt: 315.41
InChI Key: VVBXTMNLPPXRGM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a thiophene ring and a pyridine ring connected through a urea linkage

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The synthesis begins with the preparation of 2-(thiophen-2-yl)pyridine, which is achieved through the coupling of thiophene and pyridine derivatives.

    Urea formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. Common techniques include refluxing, column chromatography, and recrystallization.

Chemical Reactions Analysis

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using halogenated derivatives and strong bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    2,5-di(pyridin-4-yl)thiophene: This compound also features a thiophene ring and pyridine rings but lacks the urea linkage, resulting in different chemical and biological properties.

    Imidazopyridines: These compounds contain a fused bicyclic structure with a pyridine ring, offering different applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-thiophen-2-yl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-8-21-14)17-10-11-5-6-16-12(9-11)13-3-1-7-20-13/h1-9H,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBXTMNLPPXRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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